molecular formula C18H17ClN6O B2688316 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)azetidine-3-carboxamide CAS No. 2034229-35-9

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)azetidine-3-carboxamide

Cat. No.: B2688316
CAS No.: 2034229-35-9
M. Wt: 368.83
InChI Key: MLMFSLHLNYPZSF-UHFFFAOYSA-N
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Description

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H17ClN6O and its molecular weight is 368.83. The purity is usually 95%.
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Biological Activity

The compound 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)azetidine-3-carboxamide (CAS Number: 2034620-44-3) is a novel azetidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive review of its biological activities, structural characteristics, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H15ClN6OC_{16}H_{15}ClN_6O, with a molecular weight of 321.34 g/mol. The structure includes an azetidine ring linked to a pyrimidine and imidazole moiety, which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC16H15ClN6OC_{16}H_{15}ClN_6O
Molecular Weight321.34 g/mol
CAS Number2034620-44-3

Anticancer Potential

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, imidazole and pyrimidine derivatives have been shown to inhibit various cancer cell lines by targeting specific enzymes involved in cell proliferation and survival. The compound under investigation may share these properties, potentially acting through mechanisms such as:

  • Inhibition of Kinases : Many pyrimidine derivatives are known to inhibit kinases that are crucial for tumor growth.
  • Modulation of Apoptosis : The compound may induce apoptosis in cancer cells, enhancing its therapeutic efficacy.

A study focused on related compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, suggesting that structural analogs might also exhibit potent anticancer activity with similar or improved efficacy against cancer cell lines .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. The presence of the imidazole ring is particularly noteworthy, as many imidazole derivatives have been documented to exhibit antifungal and antibacterial activities. Future studies could explore its efficacy against various pathogens.

Cytotoxicity Studies

Cytotoxicity assessments are critical in evaluating the safety profile of new compounds. Preliminary studies on structurally similar compounds have indicated low toxicity towards human embryonic kidney cells (HEK-293), which is promising for the development of therapeutic agents .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : Targeting key enzymes involved in cellular pathways.
  • Receptor Modulation : Interacting with specific receptors that regulate cell growth and differentiation.
  • DNA Interaction : Potentially binding to DNA or RNA, disrupting replication and transcription processes.

Study 1: Anticancer Activity

In a comparative study, several derivatives were synthesized and evaluated for their anticancer properties. The results indicated that compounds with similar azetidine structures displayed significant activity against multiple cancer cell lines, with IC50 values reflecting their potency .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial potential of related compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. This suggests that the target compound may also possess similar antimicrobial capabilities .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN6O/c1-12-2-3-14(6-15(12)19)23-18(26)13-8-25(9-13)17-7-16(21-10-22-17)24-5-4-20-11-24/h2-7,10-11,13H,8-9H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMFSLHLNYPZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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